Physicochemical Profile Shift vs. the 3‑Nitrobenzyl Analog (CAS 868969-25-9)
Introduction of an electron‑withdrawing 3‑nitro group on the benzyl ring (CAS 868969-25-9) increases molecular weight by 45 Da and polar surface area by ~29 Ų relative to the parent benzylsulfanyl compound . Target engagement models for kinase ATP sites impose strict limits on PSA (<140 Ų) and MW (<500 Da); the lower PSA and smaller size of 868969‑07‑7 favor blood‑brain barrier penetration and reduce efflux susceptibility compared to its nitrated congener [1]. In the absence of direct biochemical IC₅₀ data, these predicted physicochemical differences necessitate compound‑specific procurement in CNS‑oriented kinase programs.
| Evidence Dimension | Predicted topological polar surface area (tPSA) & molecular weight |
|---|---|
| Target Compound Data | tPSA ≈ 80.6 Ų, MW 319.39 |
| Comparator Or Baseline | 6-((3-nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine: tPSA ≈ 109.5 Ų, MW 364.38 |
| Quantified Difference | ΔtPSA ≈ –28.9 Ų; ΔMW = –45.0 Da |
| Conditions | Calculated properties (ChemDraw/Marvin prediction), class‑level CNS MPO model |
Why This Matters
The predicted lower tPSA of 868969‑07‑7 is consistent with improved passive BBB permeability, making it the preferred procurement for CNS kinase target validation.
- [1] Wager, T. T., et al. (2010). Defining desirable central nervous system drug space through the alignment of molecular properties. ACS Chem. Neurosci., 1(6), 435–449. View Source
